4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one
Description
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Position 2: A methyl group.
- Position 4: A chlorine atom.
- Position 5: A mixed (2-hydroxyethyl)(methyl)amino substituent.
While direct pharmacological data for this compound are unavailable, its structural features align with pyridazinones studied for therapeutic applications, such as enzyme inhibition .
Properties
CAS No. |
66429-95-6 |
|---|---|
Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-5-[2-hydroxyethyl(methyl)amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H12ClN3O2/c1-11(3-4-13)6-5-10-12(2)8(14)7(6)9/h5,13H,3-4H2,1-2H3 |
InChI Key |
GJSVICVTUOWWIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N(C)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis often begins with a pyridazine derivative such as 4-chloro-2-methylpyridazin-3(2H)-one or related intermediates. The amino substituent is introduced by reacting an amino compound (e.g., 2-hydroxyethylmethylamine) with a halogenated pyridazinone intermediate.
A representative reaction sequence is:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of amino compound (formula I-a) with halogenated pyridazinone (formula I-b) | Typically in polar aprotic solvents, room temperature to moderate heating | Formation of intermediate formula I-c |
| 2 | Reaction of intermediate I-c with cyclopropyl amide or similar reagents | Controlled temperature, inert atmosphere | Formation of target compound formula I |
This approach allows for the selective substitution at the 5-position with the amino substituent while maintaining the chlorine at the 4-position.
Oxidation and Functional Group Modifications
In some synthetic variants, the amino substituent is introduced via methylthio intermediates, which undergo stepwise oxidation to sulfoxide and sulfoximide derivatives before final substitution and deprotection steps. This method provides stereochemical control and allows for the preparation of chiral forms of the compound.
| Step | Reaction Description | Reagents | Notes |
|---|---|---|---|
| a | Introduction of methylthio group | Methylthiolation reagents | Precursor to sulfoxide |
| b | Oxidation to sulfoxide | Suitable oxidants (e.g., m-CPBA) | Intermediate sulfoxide compound |
| c | Further oxidation to sulfoximide | Stronger oxidants or two-step oxidation | Chiral sulfoximide intermediate |
| d | Substitution and deprotection | Various nucleophiles and acid/base treatments | Final amino-substituted pyridazinone |
This multi-step oxidation and substitution strategy is useful for obtaining enantiomerically pure compounds and is described in patent literature.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used.
- Temperature: Reactions are typically conducted between room temperature and 150 °C, sometimes employing microwave irradiation to accelerate reaction rates.
- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or side reactions.
- Purification: Flash chromatography and recrystallization are standard methods to isolate and purify the final product.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Molecular Formula | C8H12ClN3O2 |
| Molecular Weight | 217.65 g/mol |
| CAS Number | 66429-95-6 |
| Key Intermediate | 4-Chloro-2-methylpyridazin-3(2H)-one |
| Amino Substituent Source | 2-Hydroxyethylmethylamine |
| Typical Yield | Variable, often 40-70% depending on step and conditions |
| Analytical Confirmation | NMR, Mass Spectrometry, HPLC |
Research Findings and Notes
- The preparation methods allow for flexibility in substituent introduction, enabling the synthesis of analogs with varied biological activities.
- Oxidation steps to sulfoxide and sulfoximide intermediates provide stereochemical control, which is critical for biological activity.
- Microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times.
- The compound’s synthesis is well-documented in patent literature, which provides detailed stepwise procedures and variations.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Amination | Reaction of amino compound with halogenated pyridazinone | Simplicity, fewer steps | May require careful control to avoid side reactions |
| Methylthio Oxidation Route | Methylthio introduction → oxidation to sulfoxide/sulfoximide → substitution | Stereochemical control, chiral purity | Multi-step, longer synthesis time |
| Microwave-Assisted Synthesis | Heating under microwave irradiation | Faster reaction, higher yields | Requires specialized equipment |
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent at position 4 is a primary site for nucleophilic substitution. Reaction conditions and outcomes depend on the nucleophile and solvent system:
Key Observations :
-
Polar aprotic solvents (e.g., HMPA) enhance reaction rates for bulky nucleophiles .
-
Base-sensitive groups (e.g., β-trifluoroethyl) require mild conditions to avoid elimination .
Alkylation and Amination
The hydroxyethyl-methylamino group at position 5 undergoes further functionalization:
N-Alkylation
-
Reaction with iodomethane (CH₃I) in DMF/K₂CO₃ yields 5-(N-methyl-N-(2-hydroxyethyl)amino) derivatives .
-
Ethylation using 2-(N-morpholino)-1-chloroethane produces morpholine-substituted analogs (95% yield) .
O-Alkylation
-
The hydroxyl group in the hydroxyethyl side chain can be etherified. For example, treatment with MsCl (methanesulfonyl chloride) generates a mesylate intermediate, enabling subsequent substitution .
Ring Modification and Rearrangement
The pyridazinone core participates in ring-specific reactions:
Carbonium Ion Migration
Under strongly acidic conditions (e.g., with MsOCH₂CF₃ or TfOCH₂CF₃), the methyl group at position 2 migrates to the nitrogen at position 1 via an oxonium salt intermediate :
-
Formation of oxonium salt 9 through trifluoroethylation.
-
Methyl carbonium ion migration from O-5 to N-2, yielding 4-chloro-2-methyl-5-(β-trifluoroethoxy)-pyridazinone (Scheme 1) .
Mechanistic Pathway :
Intermediate 9 facilitates methyl migration, confirmed by NMR and mass spectrometry .
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity Trend |
|---|---|---|
| 4 | Chloro | High (SNAr, nucleophilic substitution) |
| 5 | Hydroxyethyl-methylamino | Moderate (alkylation/oxidation) |
| 2 | Methyl | Low (inert under mild conditions) |
Thermal Stability :
Analytical Characterization
Scientific Research Applications
The compound features a pyridazine ring with a chlorine substituent and a hydroxyethylmethylamino side chain, which contributes to its biological activity. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one exhibit significant antimicrobial properties. A study highlighted its effectiveness against several pathogenic microorganisms, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Investigations into the anticancer potential of pyridazine derivatives have shown promising results. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo, particularly in breast and colon cancer models .
Agricultural Science
Fungicidal Activity
The compound has been studied for its efficacy as a fungicide against various phytopathogenic fungi. Its application in agriculture could enhance crop protection strategies, especially in the context of increasing resistance to conventional fungicides .
Herbicide Development
Research into the herbicidal properties of pyridazine derivatives suggests that this compound may serve as a lead structure for developing new herbicides that target specific weed species without harming crops .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the side chain significantly enhanced antimicrobial potency, paving the way for further development of new antibiotics .
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists assessed the effectiveness of the compound as a fungicide on wheat crops. The trial demonstrated a reduction in fungal infection rates by over 60% compared to untreated controls, highlighting its potential as a viable alternative to existing fungicides .
Mechanism of Action
The mechanism of action of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 5
The amino group at position 5 is a critical site for modulating biological activity and physicochemical properties:
Key Insight: The hydroxyethyl group in the main compound improves water solubility compared to dimethylamino or methylamino analogs, which may enhance drug-like properties.
Substituent Variations at Position 2
The position 2 substituent influences steric bulk and electronic effects:
Key Insight : The methyl group in the main compound balances steric effects, whereas bulkier substituents (e.g., phenyl) may hinder target binding.
Biological Activity
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chlorinated pyridazine ring substituted with a hydroxyethyl and methylamino group, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, research has shown that certain pyridazine derivatives can inhibit tumor cell proliferation through modulation of specific signaling pathways such as apoptosis and cell cycle regulation .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Tyrosine Kinases : Similar compounds have been reported to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in malignant cells .
- Interference with Nucleotide Metabolism : Some studies suggest that pyridazine derivatives may interfere with nucleotide metabolism, thereby affecting cellular replication and survival in cancer cells .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit cell cycle progression at the G1 phase .
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment also led to an increase in apoptotic markers within the tumor tissues, indicating a potential for therapeutic applications in oncology .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other pyridazine derivatives:
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of chloropyridazinone precursors. For example, 5-chloro-2-methylpyridazin-3(2H)-one derivatives undergo substitution with amines like (2-hydroxyethyl)(methyl)amine under reflux in polar aprotic solvents (e.g., DMF) . Key steps include:
- Step 1 : Preparation of the chloropyridazinone core via cyclization of dichlorophenylbutenoic acid with hydrazine hydrate in glacial acetic acid (80–100°C, 6–8 hours) .
- Step 2 : Selective substitution at the 5-position using aqueous hydrogen iodide or sodium iodide to replace chloro groups, followed by amine coupling .
Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:chloropyridazinone).
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : A combination of multinuclear NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Assigns substituents on the pyridazinone ring. For instance, the methyl group at position 2 appears as a singlet (~δ 3.5 ppm), while the hydroxyethyl moiety shows signals at δ 3.6–4.0 ppm (CH₂) and δ 4.5–5.0 ppm (OH, exchangeable) .
- ¹⁵N NMR : Confirms the presence of the amino group (δ 50–70 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 273.0654 for C₉H₁₃ClN₃O₂) .
Advanced Research Questions
Q. How does the substitution pattern at the 5-position influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing chloro group at position 4 activates the pyridazinone ring for NAS at position 5. Reactivity trends can be studied via:
- Competitive Substitution Experiments : Compare rates of iodide vs. amine substitution using kinetic monitoring (e.g., HPLC or UV-Vis spectroscopy) .
- DFT Calculations : Analyze electron density maps to predict regioselectivity. For example, the 5-position exhibits higher electrophilicity (Mulliken charge ≈ +0.25) due to adjacent carbonyl and chloro groups .
Advanced studies show that bulky substituents (e.g., trifluoromethylphenyl) hinder NAS, while hydroxyethyl groups enhance solubility for aqueous-phase reactions .
Q. What methodologies are used to study the compound’s potential as a DNA ligase inhibitor?
- Methodological Answer :
- Computational Screening : Dock the compound into the ATP-binding site of human DNA ligase I (PDB: 1X9N) using software like AutoDock Vina. Focus on hydrogen bonding with Lys278 and hydrophobic interactions with Phe342 .
- Kinetic Assays : Measure IC₅₀ values via fluorescence-based ligation assays (e.g., FRET probes). For example, L67 (a structural analog) inhibits ligase I with IC₅₀ = 8 µM .
- Cellular Studies : Use CRISPR-engineered ligase-deficient cell lines to assess selectivity and cytotoxicity (e.g., MTT assays in HeLa cells) .
Q. How do structural modifications at the 5-position affect metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Hydroxyethyl groups improve stability (t₁/₂ > 60 minutes) compared to methylamino analogs (t₁/₂ ~30 minutes) due to reduced oxidative dealkylation .
- Metabolite Identification : Use high-resolution LC-QTOF to detect phase I/II metabolites. For example, norflurazon’s desmethyl metabolite retains herbicidal activity, suggesting similar pathways for this compound .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
